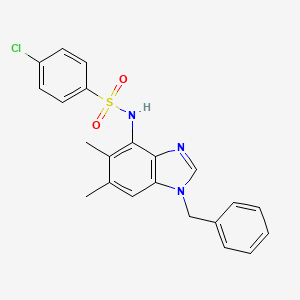

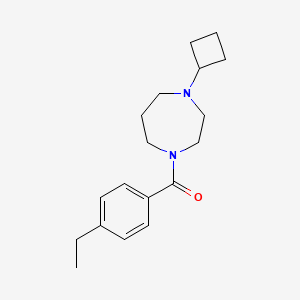

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

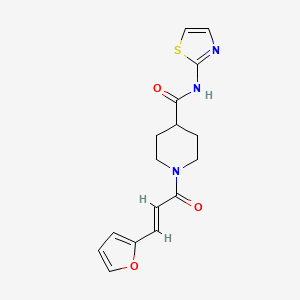

“3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Scientific Research Applications

Alzheimer’s Disease Treatment Research

A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, indicating potential for Alzheimer's treatment (Rehman et al., 2018).

Antibacterial and Thrombolytic Activities

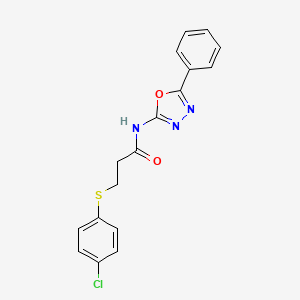

A novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed significant antibacterial, hemolytic, and thrombolytic activities. The compounds were efficient inhibitors of selected bacterial strains and possessed low toxicity, indicating potential for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).

Antioxidant and Antibacterial Studies

4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives showed good antibacterial activity and potent antioxidant activity, particularly against Staphylococcus aureus. This research emphasizes the potential use of these compounds in antibacterial and antioxidant applications (Karanth et al., 2019).

Pharmacological Evaluation and Anti-Bacterial Potential

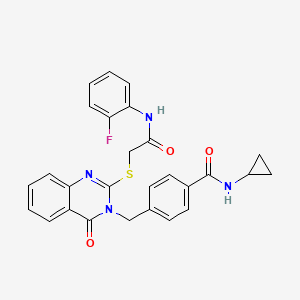

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and found to be effective anti-bacterial agents against both gram-negative and gram-positive bacteria. These compounds also showed moderate inhibition of α-chymotrypsin enzyme, indicating potential for bacterial infection treatment (Siddiqui et al., 2014).

Future Directions

The future directions for “3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad range of biological properties, these compounds could be further developed and studied for their potential as therapeutic agents .

properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPOTUKTLNLAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)

![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2465694.png)